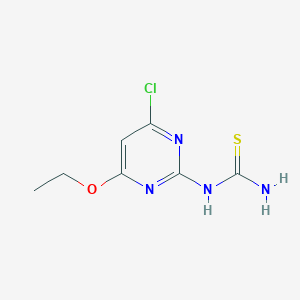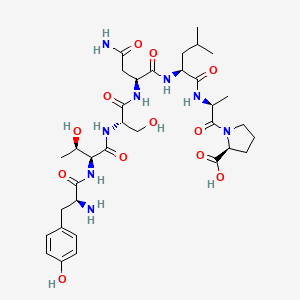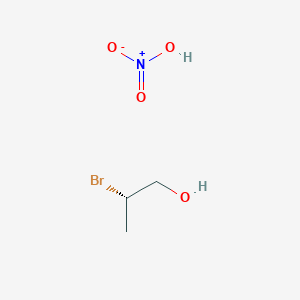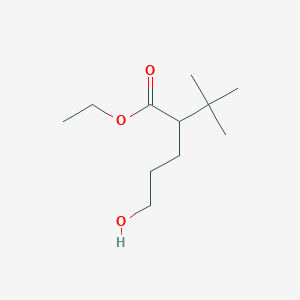![molecular formula C13H13NOS B12603658 4-[(3-Methoxyphenyl)methylsulfanyl]pyridine CAS No. 646511-26-4](/img/structure/B12603658.png)
4-[(3-Methoxyphenyl)methylsulfanyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-甲氧基苯基)甲基硫代]吡啶是一种有机化合物,其特征在于吡啶环被一个3-甲氧基苯基甲基硫代基团取代。
准备方法
合成路线和反应条件
4-[(3-甲氧基苯基)甲基硫代]吡啶的合成通常涉及在碱性条件下使4-氯吡啶与3-甲氧基苄基硫醇反应。该反应通常在碱性条件下进行,例如在诸如二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO) 的非质子溶剂中使用氢化钠或碳酸钾作为碱。该反应通过亲核取代机理进行,其中硫醇进攻氯吡啶,形成所需的产物。
工业生产方法
该化合物的工业生产方法可能涉及类似的合成路线,但规模更大。使用连续流反应器和优化反应条件以最大限度地提高产率并减少副产物将是至关重要的。此外,将采用重结晶或色谱等纯化步骤,以获得高纯度的化合物。
化学反应分析
反应类型
4-[(3-甲氧基苯基)甲基硫代]吡啶可以进行各种化学反应,包括:
氧化: 硫醇基团中的硫原子可以用过氧化氢或间氯过氧苯甲酸等氧化剂氧化成亚砜或砜。
还原: 如果存在硝基,可以使用钯催化剂存在下氢气等还原剂将其还原为胺。
取代: 借助亲电芳香取代反应,甲氧基可以被其他官能团取代。
常用试剂和条件
氧化: 过氧化氢,间氯过氧苯甲酸。
还原: 钯催化剂存在下氢气。
取代: 氢化钠,碳酸钾,二甲基甲酰胺 (DMF),二甲基亚砜 (DMSO)。
主要产品
氧化: 亚砜,砜。
还原: 胺。
取代: 取决于所用亲核试剂的不同,各种取代衍生物。
科学研究应用
4-[(3-甲氧基苯基)甲基硫代]吡啶在科学研究中有多种应用:
化学: 用作有机合成中的构建模块,用于制备更复杂的分子。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医学: 由于其能够与生物靶标相互作用,因此被探索为潜在的候选药物。
工业: 用于开发具有特定性能的新材料,如导电性或荧光性。
作用机制
4-[(3-甲氧基苯基)甲基硫代]吡啶的作用机制取决于其具体应用。在药物化学中,它可能与酶或受体相互作用,抑制或激活特定的生物途径。甲氧基和硫醇基团可以增强其与分子靶标的结合亲和力,从而导致其生物学效应。
相似化合物的比较
类似化合物
- 4-氯-2-[(3-甲氧基苯基)甲基硫代]吡啶
- 3-[5-[(3-甲氧基苯基)甲基硫代]-4-丙-2-烯基-1,2,4-三唑-3-基]吡啶
独特之处
4-[(3-甲氧基苯基)甲基硫代]吡啶由于其独特的取代模式而具有独特性,这赋予其独特的化学和生物学性质。甲氧基和硫醇基团的存在允许进行多种化学修饰和与生物靶标的相互作用,使其成为各个研究领域中的一种通用化合物。
属性
CAS 编号 |
646511-26-4 |
|---|---|
分子式 |
C13H13NOS |
分子量 |
231.32 g/mol |
IUPAC 名称 |
4-[(3-methoxyphenyl)methylsulfanyl]pyridine |
InChI |
InChI=1S/C13H13NOS/c1-15-12-4-2-3-11(9-12)10-16-13-5-7-14-8-6-13/h2-9H,10H2,1H3 |
InChI 键 |
UBJKOADMXSMYBW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)CSC2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6H-Oxazolo[4,5-g][3]benzazepine, 7,8,9,10-tetrahydro-8-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-2-(trifluoromethyl)-](/img/structure/B12603576.png)


![9H-Purine-9-acetic acid, 6-[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B12603597.png)
![2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one](/img/structure/B12603601.png)

![3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid](/img/structure/B12603609.png)


![3,3'-[Oxybis(methylene)]di(but-3-enoic acid)](/img/structure/B12603638.png)

![(3R,4S)-3-acetyl-4-ethenyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one](/img/structure/B12603652.png)

![6-{[4-(Heptyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12603659.png)
